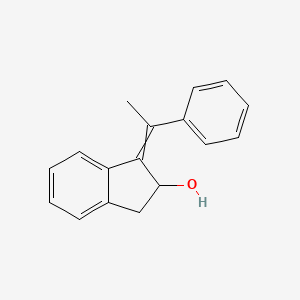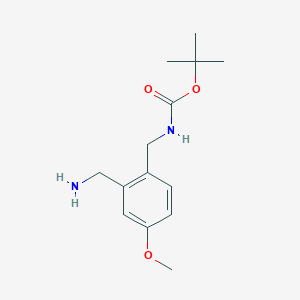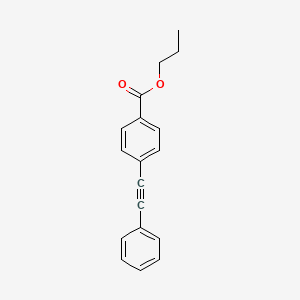
1-(1-Phenylethylidene)-2,3-dihydro-1H-inden-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Phenylethylidene)-2,3-dihydro-1H-inden-2-ol is an organic compound that belongs to the class of indenols This compound is characterized by its unique structure, which includes a phenylethylidene group attached to a dihydroindenol moiety
Vorbereitungsmethoden
The synthesis of 1-(1-Phenylethylidene)-2,3-dihydro-1H-inden-2-ol can be achieved through several synthetic routes. One common method involves the condensation of 1-phenylethanone with hydrazine hydrate, followed by cyclization and reduction steps . The reaction conditions typically include the use of solvents such as ethanol or methanol and catalysts like acetic acid or sulfuric acid. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Analyse Chemischer Reaktionen
1-(1-Phenylethylidene)-2,3-dihydro-1H-inden-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated alcohols.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring, where reagents like bromine or chlorine can introduce halogen atoms.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form larger, more complex molecules.
Wissenschaftliche Forschungsanwendungen
1-(1-Phenylethylidene)-2,3-dihydro-1H-inden-2-ol has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-(1-Phenylethylidene)-2,3-dihydro-1H-inden-2-ol involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to the modulation of cellular processes such as apoptosis or cell proliferation . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
1-(1-Phenylethylidene)-2,3-dihydro-1H-inden-2-ol can be compared with other similar compounds, such as:
1-Phenylethylamine: This compound shares a similar phenylethyl group but lacks the indenol moiety, resulting in different chemical properties and reactivity.
(E)-N-(1-Phenylethylidene)aniline: This compound has a similar phenylethylidene group but is attached to an aniline moiety instead of an indenol, leading to different applications and biological activities.
Benzothiazole derivatives: These compounds have a benzothiazole ring instead of an indenol moiety and are known for their antimicrobial and anticancer properties.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Eigenschaften
CAS-Nummer |
828913-71-9 |
|---|---|
Molekularformel |
C17H16O |
Molekulargewicht |
236.31 g/mol |
IUPAC-Name |
3-(1-phenylethylidene)-1,2-dihydroinden-2-ol |
InChI |
InChI=1S/C17H16O/c1-12(13-7-3-2-4-8-13)17-15-10-6-5-9-14(15)11-16(17)18/h2-10,16,18H,11H2,1H3 |
InChI-Schlüssel |
CTSRCSFPBSHCNY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C1C(CC2=CC=CC=C21)O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(3-Bromophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B12543368.png)

![1-(3-bromophenyl)-3-[5-chloro-2-(1H-tetrazol-5-yl-phenyl]urea](/img/structure/B12543371.png)


![2-Thiophenecarboximidamide, N-[2-[[2-(1-methyl-2-pyrrolidinyl)ethyl]amino]-6-benzothiazolyl]-](/img/structure/B12543379.png)
![9,9-Bis[(4-chlorophenyl)sulfanyl]-9H-fluorene](/img/structure/B12543381.png)
![2-[(4-Formylpyridin-2-yl)amino]-1,3-thiazole-5-carbonitrile](/img/structure/B12543385.png)



![2-{2-[3-Chloro-4-(propan-2-yl)phenyl]ethyl}-1,4-dimethylbenzene](/img/structure/B12543422.png)

